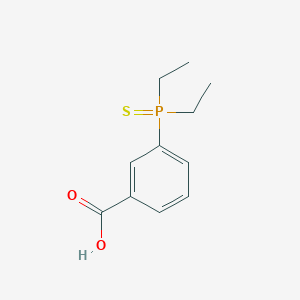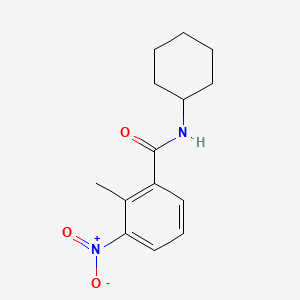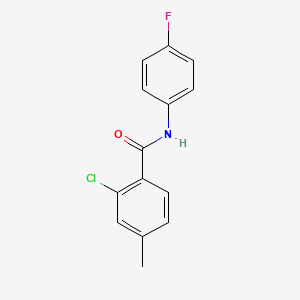![molecular formula C16H18FN3O2S B5888548 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine:
Pharmacological Research
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent. This compound’s structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in treating neurological disorders .
Cancer Research
This compound is explored for its potential anti-cancer properties. Studies focus on its ability to inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Researchers test its efficacy against different cancer cell lines to determine its potential as a chemotherapeutic agent .
Neuroprotective Agents
Given its structural characteristics, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is investigated for neuroprotective effects. Researchers examine its ability to protect neurons from damage caused by oxidative stress, excitotoxicity, or other neurodegenerative processes. This research is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Research
The compound is also studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Researchers test this compound in various models of inflammation to assess its potential to reduce inflammatory responses .
Antimicrobial Activity
1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is evaluated for its antimicrobial properties. This includes testing against a range of bacterial and fungal pathogens to determine its efficacy as an antimicrobial agent. Such research is vital for developing new antibiotics or antifungal medications .
Metabolic Disorders
The compound is investigated for its potential role in treating metabolic disorders such as diabetes or obesity. Researchers examine its effects on glucose metabolism, insulin sensitivity, and lipid profiles. This research aims to identify new therapeutic options for managing metabolic diseases .
Psychiatric Disorders
Given its potential interactions with neurotransmitter systems, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is studied for its effects on psychiatric disorders. Researchers explore its potential to treat conditions such as depression, anxiety, and schizophrenia by modulating neurotransmitter activity .
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLPOUAFQQAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)




![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)



![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
